
An In-depth Technical Guide to the Chemical
Properties of Bromo-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bromo-PEG2-alcohol

Cat. No.: B1667886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromo-PEG2-alcohol, systematically named 2-(2-bromoethoxy)ethanol, is a

heterobifunctional molecule widely utilized as a linker in the fields of drug delivery and

proteomics. Its structure incorporates a short polyethylene glycol (PEG) spacer, a reactive

terminal bromide, and a versatile hydroxyl group. This unique combination of features makes it

an invaluable tool for the synthesis of complex biomolecular conjugates, including Proteolysis

Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3

ligase ligand.

The hydrophilic di(ethylene glycol) backbone enhances the aqueous solubility of the molecule

and any conjugate it is incorporated into, a crucial property for biological applications. The

terminal bromide acts as an excellent leaving group in nucleophilic substitution reactions,

allowing for facile conjugation to various nucleophiles, particularly thiols. Concurrently, the

primary hydroxyl group provides a reactive site for a wide range of chemical modifications,

enabling the attachment of payloads, targeting moieties, or other functional groups. This guide

provides a comprehensive overview of the chemical properties, reactivity, and handling of

Bromo-PEG2-alcohol.
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Bromo-PEG2-alcohol is a colorless to pale yellow liquid at room temperature. Below is a

summary of its key physicochemical properties.

Property Value Reference(s)

Chemical Name 2-(2-bromoethoxy)ethanol

Synonyms
Bromo-PEG2-alcohol, Br-

PEG2-OH

CAS Number 57641-66-4

Molecular Formula C₄H₉BrO₂

Molecular Weight 169.02 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 228.9 ± 15.0 °C (Predicted)

Density 1.514 ± 0.06 g/cm³ (Predicted)

pKa 14.32 ± 0.10 (Predicted)

Solubility
Soluble in water, DMSO, DMF,

and DCM

Spectroscopic Data
While specific spectra for Bromo-PEG2-alcohol are not publicly available in research

literature, the expected spectroscopic characteristics can be inferred from the analysis of its

constituent functional groups and similar molecules.

1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Bromo-PEG2-alcohol is expected to show four distinct signals

corresponding to the four different chemical environments of the protons.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 3.80 Triplet 2H -O-CH₂-CH₂-Br

~ 3.70 Triplet 2H -O-CH₂-CH₂-Br

~ 3.65 Triplet 2H HO-CH₂-CH₂-O-

~ 3.55 Triplet 2H HO-CH₂-CH₂-O-

~ 2.50 (broad) Singlet 1H -OH

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display four signals for the four unique carbon environments.

Chemical Shift (ppm) Assignment

~ 72 -O-CH₂-CH₂-Br

~ 70 HO-CH₂-CH₂-O-

~ 61 HO-CH₂-CH₂-O-

~ 30 -O-CH₂-CH₂-Br

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of Bromo-PEG2-alcohol will be characterized by the vibrational frequencies

of its functional groups.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3550-3200 (broad) O-H stretch Alcohol

3000-2850 C-H stretch Alkane

1150-1085 C-O stretch Ether

1075-1000 C-O stretch Primary Alcohol

690-515 C-Br stretch Alkyl Bromide

Mass Spectrometry (MS)
In mass spectrometry, Bromo-PEG2-alcohol is expected to show a molecular ion peak [M]⁺

and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine

isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the cleavage of the C-

O and C-C bonds of the ethylene glycol units.

Reactivity and Chemical Transformations
The bifunctional nature of Bromo-PEG2-alcohol allows for a variety of chemical

transformations at either the bromide or the hydroxyl terminus.

Reactions at the Bromide Terminus
The carbon-bromine bond is susceptible to nucleophilic attack, making it a valuable site for

conjugation. This reaction typically proceeds via an SN2 mechanism.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Bromo-PEG2-alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667886#what-are-the-chemical-properties-of-
bromo-peg2-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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